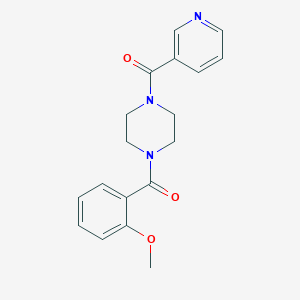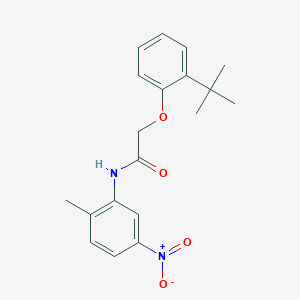
1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine involves complex chemical reactions, where precursors undergo various transformations. For instance, synthesis efforts include the creation of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, which demonstrate the versatility of piperazine derivatives in forming hydrogen-bonded assemblies with varying dimensionalities, reflecting on the compound's structural adaptability (Chinthal et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been extensively studied through methods such as X-ray diffraction. These studies reveal the crystal packing and hydrogen bonding patterns, which are crucial for understanding the molecular conformation and interactions within the crystal lattice. For example, analysis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives illustrates the chair conformation of piperazine rings and intermolecular hydrogen bonds contributing to the crystal packing (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical properties of 1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine derivatives encompass their reactivity towards various functional groups and conditions. Synthesis and receptor binding assays of related pyrazolo[1,5-a]pyridines indicate these compounds' potential in interacting with biological targets, demonstrating their chemical reactivity and potential bioactivity (Guca, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for practical applications. The crystal structure of related compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid offers insights into the molecular conformation and stability, influencing the compound's physical characteristics and its suitability for various applications (Faizi et al., 2016).
Chemical Properties Analysis
Chemical properties analysis involves understanding the compound's reactivity, stability under different conditions, and interactions with other molecules. For example, the study of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors showcases the chemical versatility and potential therapeutic applications of piperazine derivatives, highlighting their significant chemical properties (Romero et al., 1994).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Researchers have developed methods for synthesizing various piperazine derivatives, including compounds structurally related to "1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine." These studies often aim to explore the chemical properties, crystal structures, and potential biological activities of these compounds. For example, Patel et al. (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the antimicrobial potential of such compounds (Patel, Agravat, & Shaikh, 2011). Additionally, Chinthal et al. (2021) investigated the crystal structures of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, revealing insights into their molecular conformations and supramolecular assembly (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).
Receptor Binding and Pharmacological Potential
Several studies have focused on the potential of piperazine derivatives as ligands for various receptors, investigating their pharmacological activities and receptor binding affinities. This research is crucial for drug development, particularly in identifying compounds with specific receptor selectivities or activities. For instance, a study by Plenevaux et al. (2000) on [18F]p-MPPF, a radiolabeled antagonist, provides valuable insights into the study of 5-HT1A receptors with positron emission tomography (PET), demonstrating the utility of piperazine derivatives in neuroimaging and neurotransmission studies (Plenevaux et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-7-3-2-6-15(16)18(23)21-11-9-20(10-12-21)17(22)14-5-4-8-19-13-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOOPOUFWMPAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)
![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)
![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)